This compound has been used in the development of a selective orexin 2 receptor antagonist (2-SORA) named "5’‘-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2’:5’,3’‘-terpyridine-3’-carboxamide (MK-1064)" . Orexin receptors play a crucial role in regulating sleep-wake cycles, and antagonists of these receptors have been shown to be effective in treating insomnia .
1-(5,6-Dimethoxypyridin-2-yl)ethanone is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with two methoxy groups at the 5 and 6 positions, and an ethanone group. Its molecular formula is C₉H₁₁NO₃, with a molecular weight of 181.19 g/mol . The compound is recognized for its potential applications in medicinal chemistry, particularly due to the biological activities associated with pyridine derivatives.
1-(5,6-Dimethoxypyridin-2-yl)ethanone exhibits various biological activities attributed to its structural features. Research indicates that compounds containing pyridine rings often show:
Synthesis of 1-(5,6-Dimethoxypyridin-2-yl)ethanone can be achieved through several methods:
The applications of 1-(5,6-Dimethoxypyridin-2-yl)ethanone span across various fields:
Interaction studies involving 1-(5,6-Dimethoxypyridin-2-yl)ethanone focus on its binding affinity to various biological targets. These studies typically assess:
Several compounds share structural similarities with 1-(5,6-Dimethoxypyridin-2-yl)ethanone. Here are a few notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-(4-Methoxypyridin-2-yl)ethanone | Pyridine with one methoxy group | Potentially lower lipophilicity |
| 1-(3-Methoxypyridin-2-yl)ethanone | Pyridine with one methoxy group | Different biological activity profile |
| 4-(5,6-Dimethoxypyridin-2-yl)phenol | Pyridine attached to a phenolic group | Enhanced antioxidant properties |
| 5-Bromo-6-methoxypyridin-2(3H)-one | Bromo substitution at position 5 | Increased reactivity in nucleophilic substitutions |
The uniqueness of 1-(5,6-Dimethoxypyridin-2-yl)ethanone lies in the specific positioning of the methoxy groups and the ethanone moiety, which may contribute to distinct biological activities compared to its analogs.